1-Fluorocyclobutanecarboxamide
Description
1-Fluorocyclobutanecarboxamide is a fluorinated cyclobutane derivative characterized by a carboxamide group (-CONH2) and a fluorine atom attached to the cyclobutane ring. This compound has garnered attention in medicinal chemistry due to the unique electronic and steric effects imparted by the fluorine atom, which can enhance metabolic stability and binding affinity in drug candidates .
Synthesis and Key Properties: The synthesis of 1-fluorocyclobutanecarboxamide derivatives typically involves the conversion of 1-fluorocyclobutanecarboxylic acid to its acyl chloride intermediate, followed by coupling with an amine-containing substrate. For example, in a published protocol, 1-fluorocyclobutanecarboxylic acid was treated with oxalyl chloride and DMF to generate the acyl chloride, which was subsequently reacted with 2-amino-5-bromo-3-chlorobenzonitrile to yield N-(4-bromo-2-chloro-6-cyanophenyl)-1-fluorocyclobutanecarboxamide . Key spectral data for this compound include:
Properties
IUPAC Name |
1-fluorocyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-5(4(7)8)2-1-3-5/h1-3H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZARXYJDBIZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorocyclobutanecarboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of γ-substituted amino acid derivatives can yield cyclobutane rings . Another method includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .
Industrial Production Methods: Industrial production of 1-Fluorocyclobutanecarboxamide typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorocyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Fluorocyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Fluorocyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The carboxamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Table 1: Key Cyclobutane Carboxamide Derivatives
Fluorination Effects :
- 1-Fluorocyclobutanecarboxamide vs. The difluoro compound is reported to have a purity of 96%, making it suitable for precise synthetic applications .
- 1-Fluorocyclobutanecarboxamide vs. FACBC: While both contain fluorine, FACBC incorporates an amino group and a carboxylic acid, enabling its use as a tumor-seeking agent in positron emission tomography (PET). The fluorine in FACBC enhances bioavailability and target specificity .
Functional Group Variations :
- Carboxamide vs. Carboxylic Acid: 1-Carbamoylcyclobutane-1-carboxylic acid (CAS 381230-96-2) contains both a carboxamide and a carboxylic acid group. This dual functionality may confer unique hydrogen-bonding capabilities, impacting crystallinity and reactivity compared to mono-functionalized analogs .
Ring Strain and Reactivity :
- Cyclobutane rings inherently exhibit higher strain than cyclopropane or cyclohexane. 1-Fluorocyclopropane-1-carboxylic acid (a cyclopropane analog) has reduced ring strain but lacks the carboxamide group, limiting direct comparability .
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